4Pxo8WQ1GP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-07202954 is a promising compound currently under investigation as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. DGAT2 inhibitors are being explored for their potential to treat non-alcoholic steatohepatitis (NASH) by reducing liver triglyceride content . PF-07202954 has shown significant potential in preclinical studies, demonstrating a high volume of distribution and a longer half-life .
准备方法
The synthesis of PF-07202954 involves several strategic steps to optimize its pharmacokinetic properties. Researchers started with a known DGAT2 inhibitor and introduced a basic moiety to enhance its distribution volume and half-life . The synthetic route includes the following steps:
Introduction of a Basic Moiety: This step involves adding a basic nitrogen-containing group to the molecule.
Fluorination: Strategic fluorination of the piperidine ring enhances the compound’s lipophilicity and stability.
Optimization of pKa: Adjusting the pKa of the compound to improve its permeability and metabolic stability.
化学反应分析
PF-07202954 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents for fluorination.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups.
科学研究应用
PF-07202954 has several scientific research applications:
作用机制
PF-07202954 exerts its effects by inhibiting the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, and its inhibition leads to a reduction in liver triglyceride content . The molecular targets and pathways involved include:
DGAT2 Enzyme: Direct inhibition of this enzyme reduces triglyceride synthesis.
Lipid Metabolism Pathways: Alteration of lipid metabolism pathways to reduce triglyceride accumulation in the liver.
相似化合物的比较
PF-07202954 is compared with other DGAT2 inhibitors such as ervogastat and PF-0685571 . The uniqueness of PF-07202954 lies in its:
Longer Half-Life: Due to its optimized pharmacokinetic properties.
Higher Volume of Distribution: Resulting from the strategic introduction of a basic moiety and fluorination.
Similar compounds include:
Ervogastat: Another DGAT2 inhibitor with a shorter half-life.
PF-0685571: A DGAT2 inhibitor with different pharmacokinetic properties.
属性
分子式 |
C22H23FN6O3 |
---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S,5S)-5-fluoropiperidin-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23FN6O3/c1-2-31-19-4-3-5-26-22(19)32-18-6-14(8-24-13-18)20-27-9-15(10-28-20)21(30)29-17-7-16(23)11-25-12-17/h3-6,8-10,13,16-17,25H,2,7,11-12H2,1H3,(H,29,30)/t16-,17-/m0/s1 |
InChI 键 |
CPBXJSPVZIPJMX-IRXDYDNUSA-N |
手性 SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4C[C@@H](CNC4)F |
规范 SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CC(CNC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。